Cas no 881995-47-7 (rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane)

Technical Introduction: rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a chiral organic compound featuring a chloro-substituted propane backbone linked to phenyl and 2-methylphenoxy groups. Its racemic form offers versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The presence of both aromatic and ether functionalities enhances its reactivity in nucleophilic substitution and coupling reactions. The compound’s structural features, including the chloro and methyl substituents, contribute to its utility in stereoselective synthesis and as a precursor for chiral resolution studies. Suitable for controlled reactions under standard laboratory conditions, it provides a balance of stability and reactivity for advanced chemical synthesis.
rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane structure
881995-47-7 structure
Product Name:rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane
CAS No:881995-47-7
MF:C16H17ClO
MW:260.758583784103
CID:1064742
PubChem ID:14054163
Update Time:2025-05-21

rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Chemical and Physical Properties

Names and Identifiers

    • rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane
    • 1-(3-Chloro-1-phenylpropoxy)-2-methylbenzene
    • 3-chloro-1-(o-methoxyphenyl)propyl benzene
    • FT-0664907
    • SCHEMBL7996118
    • 881995-47-7
    • FT-0664908
    • FT-0664909
    • 1-(3-Chloro-1-phenylpropoxy)-2-methyl-benzene;
    • MFCD09840259
    • (R)-2-(3-Chloro-1-phenylpropoxy)toluene
    • SY395308
    • Inchi: 1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3
    • InChI Key: SQDWIPMYVBCJJX-UHFFFAOYSA-N
    • SMILES: ClCCC(C1C=CC=CC=1)OC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 260.0967929g/mol
  • Monoisotopic Mass: 260.0967929g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 9.2Ų

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rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane Related Literature

Additional information on rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Introduction to rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (CAS No. 881995-47-7)

rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (CAS No. 881995-47-7) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by its chiral center, which imparts distinct stereochemical features, making it a valuable candidate for various research and development activities.

The molecular structure of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane consists of a central carbon atom bonded to a chlorine atom, a phenyl group, and a 2-methylphenoxy group. The presence of the chiral center at the central carbon atom results in the formation of two enantiomers, which can exhibit different biological activities and properties. This characteristic makes the compound particularly interesting for studies involving enantioselective synthesis and biological activity.

Recent research has focused on the potential applications of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane in medicinal chemistry. Studies have shown that this compound can act as a ligand for various receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. These interactions have been explored for their potential therapeutic effects in treating diseases such as neurological disorders, cardiovascular diseases, and cancer.

In the context of drug discovery, rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane has been evaluated for its ability to modulate specific biological pathways. For instance, it has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This property makes it a promising candidate for the development of new anti-inflammatory drugs.

Beyond its therapeutic potential, rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane has also been studied for its use in materials science. The compound's unique molecular structure and functional groups make it suitable for applications in polymer synthesis and nanotechnology. Researchers have explored its use as a building block for creating advanced materials with tailored properties, such as enhanced mechanical strength and improved thermal stability.

The synthesis of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane involves several steps, including the formation of the chiral center through asymmetric synthesis techniques. These methods ensure that the desired enantiomer is produced with high purity and yield. The synthetic route typically involves the reaction of a chlorinated precursor with a phenyl-substituted alcohol in the presence of a suitable catalyst.

In terms of safety and handling, it is important to note that while rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is not classified as a hazardous material, proper precautions should be taken during its handling and storage to ensure laboratory safety. This includes using appropriate personal protective equipment (PPE) and following standard laboratory protocols.

The future prospects for rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane are promising. Ongoing research continues to uncover new applications and potential uses for this compound across various fields. As our understanding of its properties and behavior deepens, it is likely that we will see increased interest in its development for both therapeutic and industrial purposes.

In conclusion, rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (CAS No. 881995-47-7) is a versatile compound with significant potential in multiple areas of research and application. Its unique structural features, combined with its biological activity and material properties, make it an exciting subject for further investigation and development.

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